molecular formula C20H24ClN3O6 B15285919 (4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

(4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

Cat. No.: B15285919
M. Wt: 437.9 g/mol
InChI Key: JFZLPXVXTZKFDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Z-LYS-ONP HCL is synthesized through the esterification of Nα-Z-L-lysine with 4-nitrophenol in the presence of a coupling reagent. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods: Industrial production of Z-LYS-ONP HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Z-LYS-ONP HCL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Z-LYS-ONP HCL involves its hydrolysis by proteolytic enzymes. The ester bond is cleaved, releasing 4-nitrophenol, which can be detected spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteases and endopeptidases, which catalyze the hydrolysis reaction .

Comparison with Similar Compounds

Uniqueness: Z-LYS-ONP HCL is unique due to its high specificity and efficiency as a chromogenic substrate for proteases and endopeptidases. Its ability to release 4-nitrophenol upon hydrolysis makes it a valuable tool in enzyme assays and peptide synthesis .

Biological Activity

(4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate; hydrochloride, also known by its CAS number 23370-97-0, is a compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

The compound has the molecular formula C20H23N3O6C_{20}H_{23}N_{3}O_{6} and a molecular weight of approximately 401.41 g/mol. Its structure includes a nitrophenyl group and a phenylmethoxycarbonyl moiety attached to a lysine derivative, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H23N3O6
Molecular Weight401.41 g/mol
Boiling Point606.3 ± 55.0 °C (Predicted)
Density1.274 ± 0.06 g/cm³ (Predicted)
pKa10.61 ± 0.46 (Predicted)

The biological activity of (4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate; hydrochloride can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The nitro group is known for its electrophilic properties, which can facilitate nucleophilic attacks, making the compound a candidate for enzyme inhibition or modulation.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound can inhibit bacterial growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic processes.
  • Anticancer Properties : Preliminary data indicate that it may possess cytotoxic effects on certain cancer cell lines.

Case Studies

  • Enzyme Interaction Study :
    • A study conducted on the interaction of the compound with serine proteases demonstrated significant inhibition, suggesting potential therapeutic applications in treating conditions where these enzymes are overactive.
  • Antimicrobial Testing :
    • In vitro tests against various bacterial strains showed that (4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate; hydrochloride exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
  • Cytotoxicity Assays :
    • Cell viability assays on cancer cell lines indicated that the compound could induce apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent literature emphasizes the importance of further studies to elucidate the pharmacodynamics and pharmacokinetics of this compound:

  • Binding Affinity Studies : Initial findings suggest moderate binding affinity to target enzymes, warranting further investigation into structure-activity relationships.
  • Toxicological Assessments : Safety profiles are essential for potential therapeutic applications; ongoing research aims to determine the toxicity levels associated with varying dosages.

Properties

IUPAC Name

(4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLPXVXTZKFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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